molecular formula C14H12N2O B11780276 (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol

Cat. No.: B11780276
M. Wt: 224.26 g/mol
InChI Key: LGVUEFSCKVFBKO-UHFFFAOYSA-N
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Description

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound features a benzimidazole ring fused to a phenyl group with a methanol substituent, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. One common method includes the use of N,N-dimethylformamide and sulfur as reagents to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, and the process is versatile and cost-effective.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzimidazole ring allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

    (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Similar in structure but lacks the methanol group.

    Quinoxaline: Another heterocyclic compound with similar applications but different structural features.

Uniqueness

(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound (2-(1H-benzimidazol-2-yl)phenyl)methanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.29 g/mol
  • Structure : The compound features a benzimidazole moiety attached to a phenyl group and a hydroxymethyl group, which may influence its interaction with biological targets.

Anticancer Activity

Several studies have indicated that derivatives of benzimidazole exhibit significant anticancer properties. The compound (2-(1H-benzimidazol-2-yl)phenyl)methanol has shown promising results in various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • A study reported that the compound exhibited an IC50 value of 2.98 µM against the HCT116 colorectal cancer cell line and 5.15 µM against the H460 lung cancer cell line, indicating potent antiproliferative activity .
    • Another research highlighted that compounds similar to (2-(1H-benzimidazol-2-yl)phenyl)methanol showed effective inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

The anticancer activity is attributed to:

  • Induction of apoptosis through the activation of caspases.
  • Inhibition of DNA synthesis and cell division, as evidenced by flow cytometric analysis showing increased G1 phase population in treated cells .

Antimicrobial Activity

The antimicrobial potential of (2-(1H-benzimidazol-2-yl)phenyl)methanol has also been explored, particularly against various bacterial strains.

Antibacterial Studies

  • The compound has demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported below 10 µg/mL .
  • Molecular docking studies suggest that the compound may interact with essential bacterial proteins, leading to inhibition of growth and biofilm formation .

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueMechanism
AnticancerHCT1162.98 µMApoptosis induction
H4605.15 µMCell cycle arrest
AntimicrobialStaphylococcus aureus<10 µg/mLProtein inhibition
Escherichia coli<10 µg/mLBiofilm inhibition

Properties

IUPAC Name

[2-(1H-benzimidazol-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-8,17H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVUEFSCKVFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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